molecular formula C19H19ClN2O B157387 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10159-05-4

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

Katalognummer B157387
CAS-Nummer: 10159-05-4
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: OGJZLAXQLAPHAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is a potent modulator of GABA receptors and exhibits anxiolytic, sedative, and anticonvulsant properties.

Wirkmechanismus

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a potent modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the brain. It binds to the benzodiazepine site on the GABA receptor, enhancing the binding of GABA and increasing the inhibitory effects of the neurotransmitter. This leads to a reduction in neuronal excitability and the anxiolytic, sedative, and anticonvulsant effects observed with this compound.
Biochemical and Physiological Effects:
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in neuronal activity and anxiolysis. Additionally, this compound has been found to have antioxidant properties, reducing oxidative stress and inflammation in the brain. It has also been shown to have a neuroprotective effect, preventing neuronal damage and death in various models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one in lab experiments is its potent and specific modulation of GABA receptors. This allows for the precise study of the effects of GABAergic signaling on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical settings. Additionally, the neuroprotective and antioxidant properties of this compound make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the mechanisms underlying these effects and to develop new treatments based on this compound.

Synthesemethoden

The synthesis of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the condensation of 2-chloroaniline with ethyl acetoacetate, followed by cyclization with formaldehyde and reduction with sodium borohydride. This method has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been found to have potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inflammation in the brain.

Eigenschaften

CAS-Nummer

10159-05-4

Molekularformel

C19H19ClN2O

Molekulargewicht

326.8 g/mol

IUPAC-Name

2-chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H19ClN2O/c1-2-22-17-8-7-14(20)11-16(17)19-15-6-4-3-5-13(15)9-10-21(19)12-18(22)23/h3-8,11,19H,2,9-10,12H2,1H3

InChI-Schlüssel

OGJZLAXQLAPHAL-UHFFFAOYSA-N

SMILES

CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Kanonische SMILES

CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.